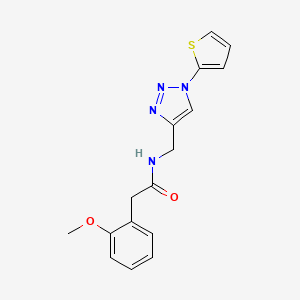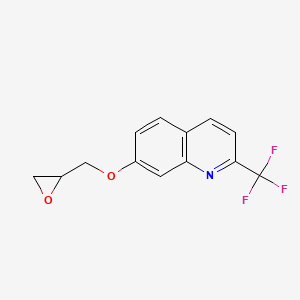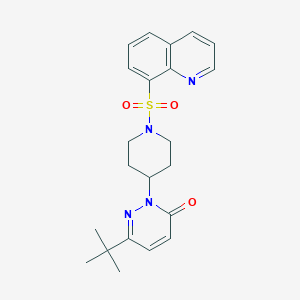
6''-O-xylosyl-glycitin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’'-O-xylosyl-glycitin: is a naturally occurring isoflavone glycoside isolated from the flower of Pueraria thunbergiana Benth . It is a derivative of glycitin, which is a type of isoflavone found in soybeans and other legumes. The compound has a molecular formula of C27H30O14 and a molecular weight of 578.52 g/mol . Isoflavones like 6’'-O-xylosyl-glycitin are known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 6’'-O-xylosyl-glycitin typically involves the extraction and isolation from natural sources such as the flowers of Pueraria thunbergiana . The extraction process often employs solvents like methanol, ethanol, or water. High-performance liquid chromatography (HPLC) is commonly used to purify and quantify the compound .
Industrial Production Methods: The process involves large-scale extraction using suitable solvents, followed by purification using chromatographic techniques such as HPLC .
化学反応の分析
Types of Reactions: 6’'-O-xylosyl-glycitin can undergo various chemical reactions, including:
Hydrolysis: The glycosidic bond can be hydrolyzed to yield glycitin and xylose.
Oxidation: The phenolic groups in the compound can be oxidized under suitable conditions.
Reduction: The carbonyl group in the isoflavone structure can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis reactions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed:
Hydrolysis: Glycitin and xylose.
Oxidation: Various oxidized derivatives of the isoflavone structure.
Reduction: Reduced forms of the isoflavone.
科学的研究の応用
Chemistry: 6’'-O-xylosyl-glycitin is used as a reference standard in analytical chemistry for the quantification of isoflavones in plant extracts .
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory effects .
Medicine: Research has shown that 6’'-O-xylosyl-glycitin may have anticancer properties and could be used in the development of therapeutic agents for cancer treatment .
Industry: In the food industry, isoflavones like 6’'-O-xylosyl-glycitin are used as functional ingredients in health supplements and nutraceuticals due to their potential health benefits .
作用機序
6’‘-O-xylosyl-glycitin exerts its effects primarily through its antioxidant and anti-inflammatory properties. The compound can scavenge free radicals and reduce oxidative stress in cells . It also modulates various signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell growth, proliferation, and survival . By influencing these pathways, 6’'-O-xylosyl-glycitin can inhibit the growth of cancer cells and induce apoptosis (programmed cell death).
類似化合物との比較
Glycitin: The parent compound of 6’'-O-xylosyl-glycitin, found in soybeans.
Genistin: Another isoflavone glycoside with similar biological activities.
Tectoridin: An isoflavone glycoside found in with antioxidant properties.
Daidzin: An isoflavone glycoside with potential health benefits.
Uniqueness: 6’'-O-xylosyl-glycitin is unique due to the presence of an additional xylose moiety attached to the glycitin structure. This modification can influence its solubility, bioavailability, and biological activities compared to other isoflavone glycosides .
特性
IUPAC Name |
3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-36-17-6-13-16(37-8-14(20(13)30)11-2-4-12(28)5-3-11)7-18(17)40-27-25(35)23(33)22(32)19(41-27)10-39-26-24(34)21(31)15(29)9-38-26/h2-8,15,19,21-29,31-35H,9-10H2,1H3/t15-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJXWCIZOOKQLK-MUCJXJSVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2494783.png)
![5-bromo-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}pyridine-3-carboxamide](/img/structure/B2494786.png)
![2-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2494790.png)
![N-(4-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494791.png)
![3-oxo-N-(pyridin-2-ylmethyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2494792.png)

![6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2494795.png)

![N-(3-chloro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2494797.png)
![4-amino-8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2494800.png)

![1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2494804.png)
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494805.png)
